molecular formula C18H19NO2 B8808759 Ethyl 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate CAS No. 180272-31-5

Ethyl 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No.: B8808759
CAS No.: 180272-31-5
M. Wt: 281.3 g/mol
InChI Key: DKKVDRQVNMALLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate is a useful research compound. Its molecular formula is C18H19NO2 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

180272-31-5

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

ethyl 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3

InChI Key

DKKVDRQVNMALLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 130 ml dichloromethane solution containing 6.28 g of 1-phenyl-1,2,3,4-tetrahydroisoquinoline and 3.34 g of triethylamine, 3.1 ml of ethyl chloroformate was added dropwise under ice-cooling, followed by stirring at room temperature overnight. The reaction solution was washed successively with water, 1N hydrochloric acid, water and brine and then dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, thereby 10.58 g of ethyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate was obtained as pale yellow oil.
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
6.28 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
3.34 g
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.